![molecular formula C36H38N2 B14200647 1,1'-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine CAS No. 919792-01-1](/img/structure/B14200647.png)
1,1'-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine is an organic compound characterized by its unique structure, which includes a diphenylethene core linked to two phenylene groups, each attached to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine typically involves the reaction of 1,1-diphenylethene with 4-bromophenylpiperidine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine rings can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated piperidine rings.
Substitution: Formation of substituted derivatives with new functional groups replacing the piperidine rings.
Wissenschaftliche Forschungsanwendungen
1,1’-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in fluorescence studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 1,1’-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. For example, in biochemical assays, it may act as a ligand that binds to a target protein, altering its conformation and function. The pathways involved in its mechanism of action depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dibenzaldehyde
- 1,2-Bis(4-hydroxyphenyl)-1,2-diphenylethylene
- 1,1,2,2-Tetraphenylethylene
Uniqueness
1,1’-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine is unique due to its combination of a diphenylethene core with piperidine rings, which imparts distinct chemical and physical properties. This structure allows for versatile applications in various fields, distinguishing it from other similar compounds that may lack the piperidine functionality or have different substituents.
Eigenschaften
CAS-Nummer |
919792-01-1 |
|---|---|
Molekularformel |
C36H38N2 |
Molekulargewicht |
498.7 g/mol |
IUPAC-Name |
1-[4-[2,2-diphenyl-1-(4-piperidin-1-ylphenyl)ethenyl]phenyl]piperidine |
InChI |
InChI=1S/C36H38N2/c1-5-13-29(14-6-1)35(30-15-7-2-8-16-30)36(31-17-21-33(22-18-31)37-25-9-3-10-26-37)32-19-23-34(24-20-32)38-27-11-4-12-28-38/h1-2,5-8,13-24H,3-4,9-12,25-28H2 |
InChI-Schlüssel |
KUYKVBISFLITHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)N6CCCCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


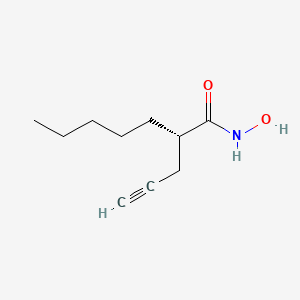
![N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(1-phenylethyl)benzene-1,4-diamine]](/img/structure/B14200572.png)
![1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14200584.png)
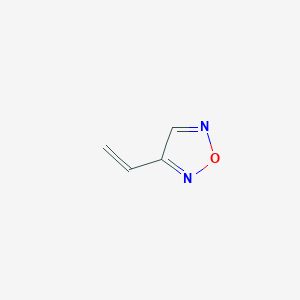
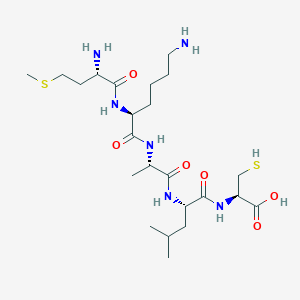
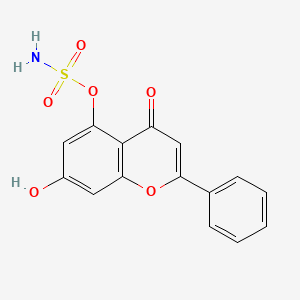
![Benzamide, N-[5-(2,4-cyclopentadien-1-ylidene)-1-oxohexyl]-](/img/structure/B14200609.png)
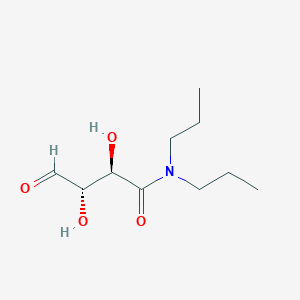
![1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine](/img/structure/B14200623.png)
![4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14200639.png)
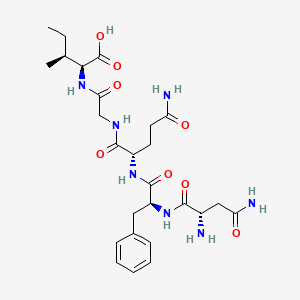
![2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B14200653.png)
![2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14200655.png)
![N-Methyl-N-{2-[2-(methylamino)ethoxy]ethyl}acetamide](/img/structure/B14200656.png)
